molecular formula C12H15N3O2 B173748 1H-ピロロ[2,3-b]ピリジン-1-カルボン酸、4-アミノ-、1,1-ジメチルエチルエステル CAS No. 173898-20-9

1H-ピロロ[2,3-b]ピリジン-1-カルボン酸、4-アミノ-、1,1-ジメチルエチルエステル

カタログ番号: B173748
CAS番号: 173898-20-9
分子量: 233.27 g/mol
InChIキー: SVBSQUGWTCZTRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester is a heterocyclic compound with significant interest in medicinal chemistry. This compound is known for its potential as a pharmacophore in drug design, particularly in targeting various biological pathways.

科学的研究の応用

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly in cancer research.

    Medicine: Potential therapeutic agent targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound has potent activities against FGFR1, 2, and 3 .

Mode of Action

The compound inhibits the FGFRs, thereby disrupting their normal function . FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound interferes with this process, inhibiting the activation of downstream signaling .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the disruption of downstream signaling, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

In intravenous dosing, one study showed high total clearance . In oral dosing, it resulted in low exposure of plasma concentration and low oral bioavailability .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. This is followed by functional group modifications to introduce the carboxylic acid and amino groups. The final step involves esterification with 1,1-dimethylethyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.

化学反応の分析

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

類似化合物との比較

  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2,3-dihydro-, 1,1-dimethylethyl ester

Comparison: 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester is unique due to its specific functional groups, which confer distinct biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in drug discovery and development .

生物活性

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester (CAS No. 173898-20-9) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15N3O2
  • Molar Mass : 233.27 g/mol
  • Storage Conditions : -20°C

Biological Activity Overview

The biological activity of pyrrolo[2,3-b]pyridine derivatives has been extensively studied, revealing a variety of pharmacological effects including:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Antimycobacterial Activity : Some derivatives exhibit activity against Mycobacterium tuberculosis.
  • Antiviral Properties : Certain derivatives have demonstrated effectiveness against viral infections, including HIV.

The mechanisms through which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects often involve modulation of various cellular pathways:

  • Inhibition of Kinases : Many pyrrolo[2,3-b]pyridine derivatives act as kinase inhibitors, affecting pathways crucial for cell proliferation and survival.
  • Interaction with Receptors : These compounds may bind to specific receptors involved in immune responses or neurotransmission.
  • Metabolic Stability : The structural modifications in these compounds enhance their bioavailability and metabolic stability, allowing for prolonged action in biological systems.

Pharmacological Studies

Several studies have investigated the biological activities of pyrrolo[2,3-b]pyridine derivatives:

Anticancer Activity

A study by Kalai et al. demonstrated that certain pyrrolo[2,3-b]pyridine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Compound A exhibited an IC50 value of 5 µM against ovarian cancer cells.
  • Compound B showed selective toxicity with an IC50 value of 10 µM against breast cancer cells while sparing normal cardiac cells.

Antimycobacterial Activity

Research highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives against Mycobacterium tuberculosis. In vitro studies revealed:

  • A derivative with a MIC90 value of 0.15 µM demonstrated potent activity against drug-resistant strains.

Antiviral Activity

Pyrrolo[2,3-b]pyridine compounds have also been evaluated for their antiviral properties:

  • A derivative showed an EC50 value of 1.65 µM against HIV-1 replication in cultured cells.

Data Tables

Activity TypeCompoundIC50/MIC90/EC50Reference
Anticancer (Ovarian)Compound A5 µMKalai et al.
Anticancer (Breast)Compound B10 µMKalai et al.
AntimycobacterialDerivative X0.15 µMDeraeve et al.
AntiviralDerivative Y1.65 µMPMC8069244

Case Studies

  • Case Study on Anticancer Properties : In a clinical trial involving patients with advanced ovarian cancer, a pyrrolo[2,3-b]pyridine derivative was administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient survival rates.
  • Case Study on Antimycobacterial Efficacy : A cohort study assessed the efficacy of a specific pyrrolo[2,3-b]pyridine derivative in patients with multidrug-resistant tuberculosis. The study reported a notable decrease in bacterial load and improved clinical outcomes.

特性

IUPAC Name

tert-butyl 4-aminopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBSQUGWTCZTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。